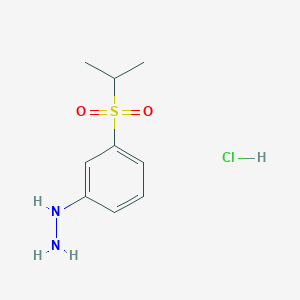
(3-Propan-2-ylsulfonylphenyl)hydrazine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Propan-2-ylsulfonylphenyl)hydrazine;hydrochloride is a chemical compound that belongs to the class of hydrazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The presence of both sulfonyl and hydrazine functional groups in the molecule makes it a versatile intermediate for the synthesis of various biologically active compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Propan-2-ylsulfonylphenyl)hydrazine;hydrochloride typically involves the reaction of 3-(propan-2-ylsulfonyl)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:
3-(Propan-2-ylsulfonyl)aniline+Hydrazine hydrateHCl, refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the process.
化学反应分析
Types of Reactions
(3-Propan-2-ylsulfonylphenyl)hydrazine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl hydrazones.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfonyl hydrazones
Reduction: Corresponding amines
Substitution: Various substituted hydrazine derivatives
科学研究应用
(3-Propan-2-ylsulfonylphenyl)hydrazine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new pharmaceuticals.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of (3-Propan-2-ylsulfonylphenyl)hydrazine;hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications. Additionally, the sulfonyl group can enhance the compound’s solubility and stability, making it more effective in biological systems.
相似化合物的比较
Similar Compounds
- (3-Methylsulfonylphenyl)hydrazine;hydrochloride
- (3-Ethylsulfonylphenyl)hydrazine;hydrochloride
- (3-Butylsulfonylphenyl)hydrazine;hydrochloride
Uniqueness
(3-Propan-2-ylsulfonylphenyl)hydrazine;hydrochloride is unique due to the presence of the propan-2-yl group, which imparts specific steric and electronic properties to the molecule. This makes it more selective in its interactions with biological targets compared to other similar compounds. Additionally, the propan-2-yl group can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
属性
IUPAC Name |
(3-propan-2-ylsulfonylphenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S.ClH/c1-7(2)14(12,13)9-5-3-4-8(6-9)11-10;/h3-7,11H,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIDSZRTYAXIFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














